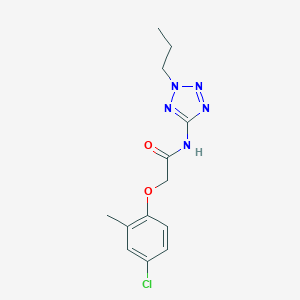![molecular formula C19H16N4O2S B251646 N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide, also known as BTA-1, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is not fully understood. However, studies have shown that N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide can interact with various proteins, including cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide was found to reduce the production of prostaglandins and decrease the levels of inflammatory cytokines, leading to a reduction in pain and inflammation. N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is its versatility in terms of its potential applications in various fields. N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
For the study of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide include its potential applications in the development of new drugs, the study of protein-protein interactions, and the synthesis of novel materials.
Méthodes De Synthèse
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with methyl iodide, followed by the reaction of the resulting product with 4-methoxyaniline and thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In pharmacology, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been used as a probe for the study of protein-protein interactions due to its fluorescence properties. In material science, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been used as a building block for the synthesis of novel materials such as dendrimers and polymers.
Propriétés
Formule moléculaire |
C19H16N4O2S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-10-16-17(11-15(12)20-19(24)18-4-3-9-26-18)22-23(21-16)13-5-7-14(25-2)8-6-13/h3-11H,1-2H3,(H,20,24) |
Clé InChI |
NLPKYTOZIPHMCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide](/img/structure/B251569.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)




![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B251583.png)
![2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251584.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
![5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B251589.png)
![N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B251590.png)